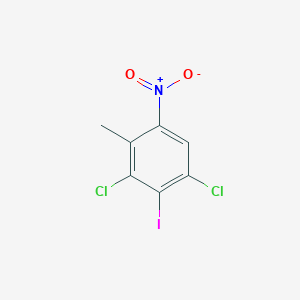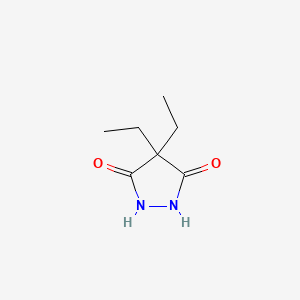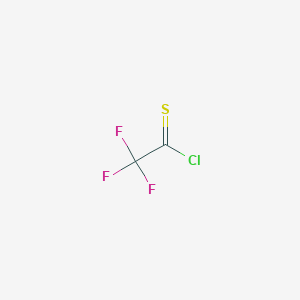
Trifluoroethanethioyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trifluoroethanethioyl chloride is a chemical compound with the molecular formula C₂H₂ClF₃S . It is a derivative of ethanethioyl chloride, where the hydrogen atoms are replaced by fluorine atoms. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: Trifluoroethanethioyl chloride can be synthesized through several methods. One common method involves the reaction of trifluoroethanol with thionyl chloride. The reaction typically occurs under anhydrous conditions and requires a catalyst to proceed efficiently. The general reaction is as follows:
CF3CH2OH+SOCl2→CF3CH2SCl+SO2+HCl
Industrial Production Methods: In industrial settings, the production of this compound often involves the chlorination of trifluoroethane in the presence of a catalyst. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: Trifluoroethanethioyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding trifluoroethylthio derivatives.
Oxidation Reactions: It can be oxidized to form trifluoroethanesulfonyl chloride.
Reduction Reactions: It can be reduced to trifluoroethanethiol.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and alcohols. The reactions are typically carried out under mild conditions with a base to neutralize the hydrochloric acid formed.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Trifluoroethylthio derivatives.
Oxidation Reactions: Trifluoroethanesulfonyl chloride.
Reduction Reactions: Trifluoroethanethiol.
Scientific Research Applications
Trifluoroethanethioyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organofluorine compounds, which are important in pharmaceuticals and agrochemicals.
Biology: It is used in the modification of biomolecules to study their structure and function.
Medicine: It is involved in the synthesis of fluorinated drugs, which often have improved bioavailability and metabolic stability.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of trifluoroethanethioyl chloride involves its reactivity with nucleophiles. The compound’s electrophilic sulfur atom is attacked by nucleophiles, leading to the formation of new chemical bonds. This reactivity is utilized in various chemical synthesis processes to introduce trifluoroethylthio groups into molecules.
Comparison with Similar Compounds
Trifluoroethanethiol: Similar in structure but lacks the chlorine atom.
Trifluoroethanesulfonyl chloride: An oxidized form of trifluoroethanethioyl chloride.
Trifluoroacetyl chloride: Contains a carbonyl group instead of a thioyl group.
Uniqueness: this compound is unique due to its combination of a trifluoroethyl group and a thioyl chloride group. This combination imparts distinct reactivity and properties, making it valuable in specific chemical synthesis applications.
Properties
CAS No. |
2375-37-3 |
|---|---|
Molecular Formula |
C2ClF3S |
Molecular Weight |
148.54 g/mol |
IUPAC Name |
2,2,2-trifluoroethanethioyl chloride |
InChI |
InChI=1S/C2ClF3S/c3-1(7)2(4,5)6 |
InChI Key |
QHIKKQMUMQOCPQ-UHFFFAOYSA-N |
Canonical SMILES |
C(=S)(C(F)(F)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



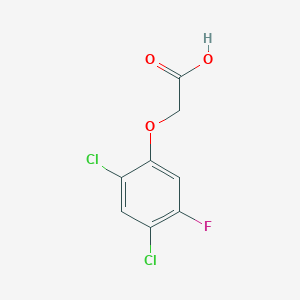

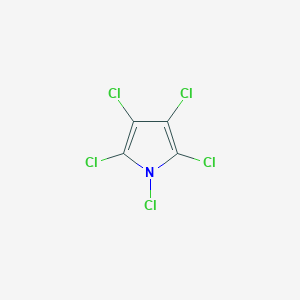
![1,1'-[Sulfanediylbis(ethane-2,1-diylsulfanediyl)]bis(4-chlorobenzene)](/img/structure/B14745977.png)
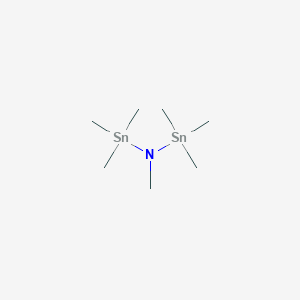

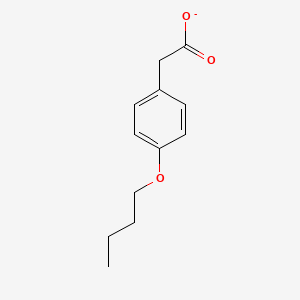
![4-Oxo-4-[(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B14745998.png)


